Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate

描述

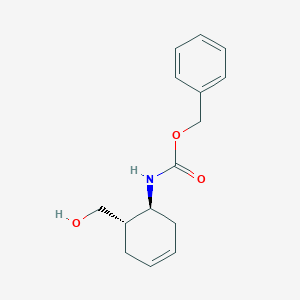

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate (CAS: 213672-73-2) is a carbamate derivative featuring a cyclohex-3-ene ring substituted with a hydroxymethyl group at position 6 and a benzyl carbamate group. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol and moderate lipophilicity (XLogP3: 2.8) . The compound exhibits two hydrogen bond donors (hydroxyl and carbamate NH) and three acceptors (hydroxyl oxygen, carbamate carbonyl, and ether oxygen), contributing to its polar surface area of 58.6 Ų . The trans configuration of the substituents on the cyclohexene ring distinguishes it from stereoisomers and influences its physicochemical and biological properties.

属性

IUPAC Name |

benzyl N-[(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHBEOTYCFUFAS-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@H]1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641007 | |

| Record name | Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213672-73-2 | |

| Record name | Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate typically involves the reaction of benzyl carbamate with a cyclohexene derivative under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using standard techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. The compound's structural characteristics facilitate the development of drugs that can interact effectively with biological targets involved in these conditions .

Mechanism of Action Studies

Preliminary investigations suggest that this compound may interact with enzymes linked to metabolic pathways or cellular signaling, providing insights into its potential therapeutic roles. Understanding these interactions could lead to the identification of new drug candidates.

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is utilized to explore enzyme interactions and metabolic pathways. This research is essential for understanding complex biological processes and could contribute to advancements in drug design and development .

Agricultural Chemistry

Development of Agrochemicals

The compound is being investigated for its potential use in creating novel agrochemicals aimed at enhancing crop resilience against pests and diseases. Its biological activity suggests that it could serve as a basis for developing effective pesticides or herbicides .

Material Science

Advanced Materials Production

In material science, this compound is explored for its applications in producing advanced materials such as polymers and coatings. The compound's specific chemical functionalities can improve the performance of these materials, making them suitable for various industrial applications .

Cosmetic Formulations

Skin Care Applications

The compound has been studied for its potential benefits in cosmetic formulations, particularly in skin care products. It offers moisturizing properties and enhances product stability, making it a valuable ingredient in creams, lotions, and gels .

Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceutical Development | Drug synthesis | Key intermediate for drugs targeting neurological disorders |

| Biochemical Research | Enzyme interaction studies | Investigates interactions within metabolic pathways |

| Agricultural Chemistry | Agrochemical development | Potential use in pesticides/herbicides to enhance crop resilience |

| Material Science | Advanced materials production | Used in polymers and coatings for improved performance |

| Cosmetic Formulations | Skin care products | Provides moisturizing benefits and enhances stability |

Case Study 1: Pharmaceutical Applications

Research has demonstrated that this compound can enhance the efficacy of certain neuroactive compounds by improving their binding affinity to target receptors. This has implications for developing treatments for conditions such as Alzheimer's disease.

Case Study 2: Agricultural Chemistry

In a study focused on pest resistance, formulations containing this compound exhibited significant effectiveness against common agricultural pests, suggesting its viability as an eco-friendly pesticide alternative.

作用机制

The mechanism by which Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and property-based distinctions between Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate and its analogs:

Table 1: Key Comparative Data

Structural and Functional Analysis

Cyclohexene vs. This unsaturation may also affect binding affinity in biological systems due to reduced flexibility.

Stereochemistry :

- The cis isomer (124678-01-9) shares identical molecular weight and functional groups but differs in stereochemistry. Such differences can significantly alter melting points, solubility, and interactions with chiral biological targets .

Substituent Position and Chain Flexibility :

- Linear-chain analogs (e.g., Benzyl (6-hydroxyhexyl)carbamate) lack the cyclic structure, increasing conformational flexibility but reducing steric hindrance. This may enhance metabolic stability or degradation pathways depending on enzymatic environments .

Salt Forms and Solubility: The hydrochloride salt of trans-3-(Benzyloxycarbonylamino)cyclohexylamine demonstrates how charged derivatives improve aqueous solubility, a critical factor in pharmaceutical formulations .

Reactivity and Stability

- Hydroxymethyl Group Reactivity : The hydroxymethyl group in the target compound is susceptible to oxidation, akin to 6-hydroxymethyl uracil derivatives studied in oxidation mechanisms involving ferrate(VI) or TiO₂ photocatalysis . This reactivity could be exploited in prodrug designs or necessitate stabilization strategies in formulations.

生物活性

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate (BCHEC) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, interaction studies, and comparisons with related compounds.

Chemical Structure and Properties

BCHEC has the molecular formula C₁₅H₁₉NO₃ and a molecular weight of approximately 261.32 g/mol. The compound features a cyclohexene ring with a hydroxymethyl group and a benzyl carbamate moiety in a trans configuration. This stereochemistry is crucial as it influences the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Configuration | Trans |

| Key Functional Groups | Hydroxymethyl, Carbamate |

Synthesis

The synthesis of BCHEC typically involves multi-step organic reactions, including the reaction of benzyl carbamate with cyclohexene derivatives under controlled conditions. The reaction conditions are critical for achieving high yields and purity of the final product.

Common Synthesis Steps:

- Formation of the Carbamate : Reacting benzyl alcohol with an isocyanate.

- Cyclization : Using palladium-catalyzed reactions to facilitate the formation of the cyclohexene structure.

- Purification : Techniques such as crystallization or chromatography are employed to purify the compound.

BCHEC's mechanism of action is not yet fully elucidated due to limited research; however, preliminary studies suggest that it may interact with various enzymes involved in metabolic pathways or cellular signaling. The interactions are likely mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Interaction Studies

Early interaction studies indicate that BCHEC may bind to specific proteins or enzymes, potentially altering their activity and function. These interactions could lead to various biological effects, warranting further investigation into its therapeutic potential.

Comparative Analysis with Related Compounds

BCHEC shares structural similarities with several related compounds, which can provide insights into its unique biological properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl cis-(6-hydroxymethyl)-cyclohex-3-enylcarbamate | C₁₅H₁₉NO₃ | Cis configuration; different stereochemistry |

| 6-Hydroxymethylcyclohex-3-enecarbamic acid | C₁₄H₁₉NO₃ | Lacks benzyl group; simpler structure |

| Benzyl 2-hydroxypropylcarbamate | C₁₅H₁₉NO₃ | Different substituents; similar biological activity |

The trans configuration of BCHEC may impart distinct physical properties and biological activities compared to its cis counterpart and other related compounds.

Case Studies and Research Findings

- Proteomic Applications : BCHEC has been utilized in proteomics research due to its ability to modify protein interactions, suggesting potential applications in drug development.

- Enzyme Interaction Studies : Research indicates that BCHEC may influence enzyme activity through competitive inhibition mechanisms, although specific targets remain to be identified.

- Therapeutic Potential : Ongoing studies are exploring the compound's potential as an anti-inflammatory agent or in cancer therapy due to its unique structural features.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate, and what key reaction conditions must be optimized?

- Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate and the corresponding trans-cyclohexenylamine intermediate. Critical steps include controlling stereochemistry during cyclohexene ring functionalization. For example, oxidation of hydroxymethyl groups may require selective agents like pyridinium chlorochromate (PCC) to avoid over-oxidation. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., anhydrous THF or DMF) are crucial for minimizing side reactions and preserving stereochemical integrity .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - COSY and NOESY, is essential. The trans configuration of substituents on the cyclohexene ring can be deduced through coupling constants (-values) and nuclear Overhauser effects (NOE). For instance, vicinal protons in trans-diaxial positions exhibit distinct -values (8–12 Hz) compared to cis configurations . X-ray crystallography may further validate spatial arrangements .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

- Methodological Answer : The hydroxymethyl (-CHOH) and carbamate (-OCONH-) groups are primary reactivity sites. The hydroxymethyl group can be oxidized to a ketone or esterified for solubility modulation, while the carbamate is susceptible to hydrolysis under acidic/basic conditions. Protecting group strategies (e.g., silyl ethers for -OH) are often employed during multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from overlapping NMR signals or impurities. Advanced techniques include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.

- 2D NMR (HETCOR, HMBC) to assign ambiguous proton-carbon correlations.

- Dynamic NMR to detect conformational exchange in solution. For example, cyclohexene ring puckering may cause signal splitting, which can be modeled using DFT calculations .

Q. What experimental design considerations are critical for studying the compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates to monitor real-time enzyme activity inhibition.

- Docking Studies : Molecular dynamics simulations can predict binding affinities to active sites (e.g., proteases or esterases).

- Site-Directed Mutagenesis : Identify residues interacting with the carbamate group by comparing wild-type and mutant enzyme kinetics .

Q. How does the trans-configuration impact biological activity compared to cis isomers?

- Methodological Answer : The trans isomer often exhibits distinct bioactivity due to steric and electronic effects. For example:

- Membrane Permeability : Trans configurations may enhance lipophilicity, improving cell penetration (logP calculations from : ~1.38) .

- Receptor Binding : Computational models (e.g., AutoDock) can compare binding poses of cis/trans isomers to targets like G-protein-coupled receptors (GPCRs). Experimental validation via IC assays is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。